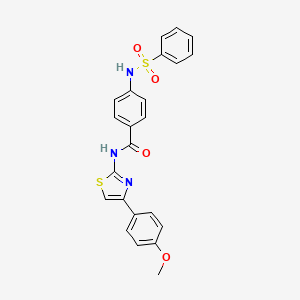

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide

Description

Properties

IUPAC Name |

4-(benzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-30-19-13-9-16(10-14-19)21-15-31-23(24-21)25-22(27)17-7-11-18(12-8-17)26-32(28,29)20-5-3-2-4-6-20/h2-15,26H,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOFSZQMSBFCAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide, with the CAS number 898441-33-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 465.5 g/mol. The compound contains a thiazole ring and a sulfonamide group, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O4S |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 898441-33-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its thiazole and sulfonamide moieties are known to exhibit enzyme inhibition properties, which can lead to various therapeutic effects:

- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating potential for use against bacterial infections.

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways.

In Vitro Studies

Recent studies have explored the compound's effects on various cancer cell lines:

- Cell Viability Assays : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

- Mechanistic Studies : Western blot analyses revealed that treatment with the compound led to downregulation of key proteins involved in cell cycle progression and apoptosis, such as cyclin D1 and Bcl-2.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential:

- Xenograft Models : In mouse xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups. Histological analysis showed decreased mitotic activity and increased apoptosis in treated tumors.

Case Studies

-

Case Study on Breast Cancer :

- A study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.

-

Case Study on Lung Cancer :

- In A549 lung cancer cells, the compound was found to inhibit migration and invasion capabilities, suggesting potential for anti-metastatic applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs—thiazole, benzamide, and sulfonamide groups—are shared with several derivatives, but variations in substituents critically influence pharmacological properties:

Thiazole Ring Modifications

- Target Compound : 4-(4-Methoxyphenyl) substitution on the thiazole ring.

- Compound 2D216 (): Features a 4-(2,5-dimethylphenyl)thiazole and a piperidin-1-ylsulfonyl group.

- NCGC00060210 () : Incorporates a 5-ethyl-1,3,4-thiadiazol-2-yl group instead of thiazole, achieving potent glucocerebrosidase inhibition (IC50: 103 nM) .

- LMM5 () : Contains a 1,3,4-oxadiazole ring with a 4-methoxyphenylmethyl group, demonstrating antifungal activity against C. albicans .

Sulfonamide Group Variations

- Target Compound : Phenylsulfonamido group.

- 2D291 () : Uses a piperidin-1-ylsulfonyl group, enhancing cytokine production synergistically with TLR adjuvants .

- 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () : Diethylsulfamoyl substituent alters solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 4-methoxyphenyl group in the target compound may improve membrane permeability compared to bromophenyl (e.g., compound 50 in ) or nitro-substituted analogs () .

- Solubility : Sulfonamide substituents like piperidinyl (2D216) or diethylsulfamoyl () likely enhance aqueous solubility compared to the phenylsulfonamido group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.